1-(4-Chloro-2-methylphenyl)-1-butanol
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Overview
Description
1-(4-Chloro-2-methylphenyl)-1-butanol is an organic compound with the molecular formula C11H15ClO It is a derivative of butanol with a chloro and methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenyl)-1-butanol typically involves the reaction of 4-chloro-2-methylbenzyl chloride with butanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methylphenyl)-1-butanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(4-Chloro-2-methylphenyl)-1-butanone or 1-(4-Chloro-2-methylphenyl)-1-butanal.
Reduction: 1-(4-Chloro-2-methylphenyl)butane.
Substitution: 1-(4-Hydroxy-2-methylphenyl)-1-butanol or 1-(4-Amino-2-methylphenyl)-1-butanol.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-1-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-1-butanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chloro group can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-methylphenyl)-1-propanol
- 1-(4-Chloro-2-methylphenyl)-1-pentanol
- 1-(4-Chloro-2-methylphenyl)-1-hexanol
Uniqueness
1-(4-Chloro-2-methylphenyl)-1-butanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7,11,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGALSUYJIFPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)Cl)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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